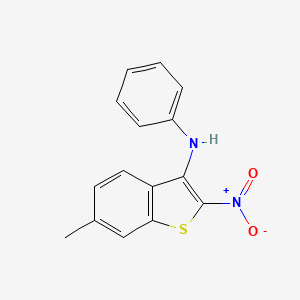![molecular formula C13H16N4S B15004714 N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B15004714.png)
N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their complex ring structures, which often include nitrogen, sulfur, and other heteroatoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine and 6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions.
化学反应分析
Types of Reactions
N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
作用机制
The mechanism of action of N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
N-(2-ethylphenyl)-N-(1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine: Lacks the methyl group at the 6-position.
N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-3-yl)amine: Has a different substitution pattern on the pyrazolo ring.
Uniqueness
N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C13H16N4S |
|---|---|
分子量 |
260.36 g/mol |
IUPAC 名称 |
N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
InChI |
InChI=1S/C13H16N4S/c1-3-10-6-4-5-7-11(10)14-13-15-12-8-9(2)16-17(12)18-13/h4-8,13-15H,3H2,1-2H3 |
InChI 键 |
KXHKXHFBHKUADB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC2NC3=CC(=NN3S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004640.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004648.png)
![5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one](/img/structure/B15004651.png)
![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol](/img/structure/B15004664.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004670.png)
![N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B15004679.png)
![7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004681.png)
![8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B15004685.png)
![dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B15004695.png)


![N-(6-acetyl-1,3-benzodioxol-5-yl)-4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B15004713.png)
![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
